molecular formula C11H16N2O B1681335 Tocainide CAS No. 41708-72-9

Tocainide

Cat. No. B1681335
CAS RN: 41708-72-9
M. Wt: 192.26 g/mol
InChI Key: BUJAGSGYPOAWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tocainide is an antiarrhythmic agent belonging to class IB. It is used to correct irregular heartbeats to a normal rhythm . Tocainide produces its helpful effects by slowing nerve impulses in the heart and making the heart tissue less sensitive .


Synthesis Analysis

Tocainide is a lidocaine derivative that undergoes very less first pass metabolism . It occurs as two enantiomers. The R isomer is three times more potent than the S isomer . Tocainide’s oral bioavailability is almost 100% .


Molecular Structure Analysis

The molecular formula of Tocainide is C11H16N2O . The molecular weight is 192.26 and 192.2575 .


Chemical Reactions Analysis

Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .


Physical And Chemical Properties Analysis

Tocainide is a small molecule . The molecular weight is 192.26 and 192.2575 . The molecular formula is C11H16N2O .

Scientific Research Applications

Analgesic Effects in Trigeminal Neuralgia

Tocainide, a derivative of lidocaine, has demonstrated potential analgesic effects, particularly in the treatment of trigeminal neuralgia. In a study involving a double-blind crossover with carbamazepine, tocainide showed a striking similarity in analgesic effect. This effect might be attributed to tocainide's ability to block sodium channels in hyperexcitable nerve membranes, which are typical in trigeminal neuralgia (Lindström & Lindblom, 1987).

Synthesis and Pharmacokinetics

Research has focused on the synthesis and pharmacokinetics of tocainide and its analogues, highlighting its primary use for suppressing symptomatic ventricular arrhythmias. Additionally, tocainide has shown potential in relieving pain and treating myotonic disorders. The review includes detailed information on synthetic routes to racemic and optically active tocainide, analytical studies, and pharmacological profiles of some analogues (Carocci et al., 2019).

Application in Ventricular Arrhythmias

Tocainide has been extensively studied for its efficacy in treating refractory ventricular arrhythmias. A study involving 19 patients showed good initial responses to oral therapy with tocainide. The drug was particularly effective against ventricular tachycardia, indicating its potential as an effective agent for short-term suppression of ventricular arrhythmias (Roden et al., 1980).

Clinical Efficacy and Pharmacokinetics

Clinical trials have demonstrated tocainide's efficacy as an antiarrhythmic agent. In one study, premature ventricular contractions were significantly suppressed in a majority of patients, suggesting tocainide's potential as a safe and effective antiarrhythmic agent during short-term administration (Winkle et al., 1976).

Effects on Sodium Channels

Further research into tocainide's impact on sodium channels revealed its effectiveness against both experimental and clinical arrhythmias. Pharmacokinetic behavior was studied in healthy subjects, showing a linear relationship between dose and blood levels, and highlighting the drug's bioavailability and potential therapeutic applications (Lalka et al., 1976).

Use in Treating Tinnitus

Tocainide has also been explored as a treatment for severe tinnitus. A study involving nine patients showed that six responded positively to the drug. The binding of tocainide to melanin was analyzed, suggesting a peripheral mechanism possibly related to the accumulation in inner ear melanin as a mode of action (Larsson et al., 1984).

Safety And Hazards

Tocainide is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAGSGYPOAWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35891-93-1 (mono-hydrochloride)
Record name Tocainide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9040766
Record name Tocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.60e+00 g/L
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers.
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tocainide

CAS RN

41708-72-9, 53984-26-2, 76213-25-7
Record name Tocainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41708-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocainide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tocainide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246-266 °C, 246 - 266 °C
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocainide
Reactant of Route 2
Reactant of Route 2
Tocainide
Reactant of Route 3
Reactant of Route 3
Tocainide
Reactant of Route 4
Tocainide
Reactant of Route 5
Reactant of Route 5
Tocainide
Reactant of Route 6
Reactant of Route 6
Tocainide

Citations

For This Compound
7,120
Citations
DM Roden, RL Woosley - New England Journal of Medicine, 1986 - Mass Medical Soc
MANY new antiarrhythmic agents have recently become available in the United States. One of these, an oral form of the lidocaine analogue tocainide (Tonocard, Merck Sharpe and …
Number of citations: 80 www.nejm.org
P Danilo Jr - American Heart Journal, 1979 - Elsevier
… of VPDs before tocainide ranged from 29 to 439 per 15 minute interval. Tocainide caused a … Eight showed this degree of suppression at the lower daily dose of tocainide, three showed …
Number of citations: 27 www.sciencedirect.com
B Holmes, RN Brogden, RC Heel, TM Speight… - Drugs, 1983 - Springer
… Synopsis: Tocainide 1 is an antiarrhythmic … , tocainide has been relatively effective and usually well tolerated. In treating ventricular ectopic beats and/or ventricular tachycardia tocainide …
Number of citations: 61 link.springer.com
JL Anderson, JW Mason, RA Winkle, PJ Meffin… - Circulation, 1978 - Am Heart Assoc
… The clinical electrophysiologic effects of intravenous tocainide were ascertained for mean plasma levels in the therapeutic range in this study. We have previously shown oral tocainide …
Number of citations: 106 www.ahajournals.org
RA Winkle, PJ Meffin, JW Fitzgerald, DC Harrison - Circulation, 1976 - Am Heart Assoc
… small group of human subjects, tocainide did not produce any toxic … tocainide for treating patients with stable ventricular arrhythmias, and to establish the relationship between tocainide …
Number of citations: 178 www.ahajournals.org
BC Bastian, PW Macfarlane, JH McLauchlan… - American Heart …, 1980 - Elsevier
… tocainide in this study would appear to be a level greater than 3.5 pg/ml. Winkle et al.” have previously reported that tocainide … more than adequate circulating blood levels of tocainide. …
Number of citations: 102 www.sciencedirect.com
J Morganroth, PF Nestico, LN Horowitz - American Heart Journal, 1985 - Elsevier
… tocainide has been actively studied in both its oral and intravenous form, this review will only detail the data available on oral tocainide. … Prediction of response to tocainide by response …
Number of citations: 29 www.sciencedirect.com
D Lalka, MB Meyer, BR Duce… - Clinical Pharmacology & …, 1976 - Wiley Online Library
Tocainide, a primary amine analogue of lidocaine, is effective against some experimental and clinical arrhythmias. Its pharmacokinetic behavior was studied in 6 healthy male subjects. …
Number of citations: 133 ascpt.onlinelibrary.wiley.com
RL Woosley, DG McDevitt, AS Nies, RF Smith… - Circulation, 1977 - Am Heart Assoc
… study we demonstrated that tocainide is effective in the … stable VEDs were given loading doses of tocainide (400-600 mg) … for one such compound, tocainide hydrochloride.2 (Previous …
Number of citations: 111 www.ahajournals.org
SP KUTALEK, J MORGANROTH… - Annals of internal …, 1985 - acpjournals.org
… and humans have shown tocainide's effectiveness for the … Tocainide has minimal negative inotropic effects and a … agents under investigation, tocainide provides a favorable combination …
Number of citations: 25 www.acpjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.